![molecular formula C7H15ClN2 B096173 8-Methyl-3,8-diazabicyclo[3.2.1]octane dihydrochloride CAS No. 17783-50-5](/img/structure/B96173.png)

8-Methyl-3,8-diazabicyclo[3.2.1]octane dihydrochloride

Overview

Description

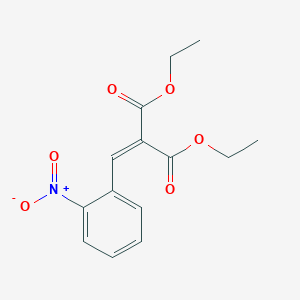

8-Methyl-3,8-diazabicyclo[3.2.1]octane dihydrochloride is a useful research compound. Its molecular formula is C7H15ClN2 and its molecular weight is 162.66 g/mol. The purity is usually 95%.

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 149518. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis Methodologies : A study by Singh et al. (2007) reported an efficient synthesis of 8-Methyl-3,8-diazabicyclo[3.2.1]octane from pyroglutamic acid. This method involves amide activation and reduction of a nitroenamine intermediate, leading to several analogues with potential receptor affinity (Singh et al., 2007).

Potential Antiparkinson Agents : Occelli et al. (1977) explored the synthesis of 3,8-diazabicyclo[3.2.1]octane derivatives as potential antiparkinson agents. Their research focused on the synthesis of specific amides with activity similar to known drugs like Caramiphene and Cycrimine (Occelli, Fontanella, & Testa, 1977).

Anti-Inflammatory Activity : A study by Fontanella et al. (1975) involved synthesizing 8-acyl-3-methyl-3,8-diazabicyclo[3.2.1]octanes and their analogues for potential anti-inflammatory applications. These compounds were explored for their antiinflammatory and analgesic properties (Fontanella, Occelli, & Testa, 1975).

Analgesic Activity : Ocelli et al. (1978) synthesized a series of 3,8-diazabicyclo[3.2.1]octane derivatives with potential analgesic activity. They explored structural similarities to the drug propoxyphene and evaluated pharmacological data (Ocelli, Fontanella, & Diena, 1978).

Improved Synthesis Techniques : Paliulis et al. (2007) described an improved synthesis process for 8-Methyl-3,8-diazabicyclo[3.2.1]octane, highlighting a four-step procedure with an increased overall yield. This synthesis is crucial for preparing compounds with analgesic activity (Paliulis, Peters, Miknius, & Šačkus, 2007).

Antiproliferative Properties : Filosa et al. (2007) synthesized and evaluated N(3/8)-disubstituted-3,8-diazabicyclo[3.2.1]octanes for antiproliferative properties against various cancer cell lines, including leukemia and solid tumors. This research aimed to improve the in vitro activity of certain prototype compounds (Filosa et al., 2007).

Nicotinic Agents : Barlocco et al. (1998) explored mono- and disubstituted 3,8-diazabicyclo[3.2.1]octane derivatives as analogues of the natural analgesic epibatidine. They evaluated their effects in analgesic tests and conducted binding studies to understand their interaction with nicotinic receptors (Barlocco et al., 1998).

Safety and Hazards

Future Directions

As for future directions, the 8-azabicyclo[3.2.1]octane scaffold is the central core of the family of tropane alkaloids, which display a wide array of interesting biological activities . Therefore, research directed towards the preparation of this basic structure in a stereoselective manner has attracted attention from many researchers . This suggests that 8-Methyl-3,8-diazabicyclo[3.2.1]octane dihydrochloride could potentially be used in the synthesis of new tropane alkaloids with interesting biological activities.

Mechanism of Action

Target of Action

The compound’s structure is similar to that of tropane alkaloids , which are known to interact with various neurotransmitter receptors in the nervous system.

Mode of Action

Given its structural similarity to tropane alkaloids , it may interact with its targets in a similar manner, potentially influencing neurotransmitter activity.

Pharmacokinetics

Information on the ADME (Absorption, Distribution, Metabolism, and Excretion) properties of 8-Methyl-3,8-diazabicyclo[3.2.1]octane dihydrochloride is currently unavailable . These properties are crucial for understanding the compound’s bioavailability and overall pharmacokinetic profile.

Properties

| { "Design of the Synthesis Pathway": "The synthesis of 8-Methyl-3,8-diazabicyclo[3.2.1]octane dihydrochloride can be achieved via a three-step reaction pathway involving the condensation of 1,5-diaminopentane with cyclopentanone, followed by cyclization and quaternization reactions.", "Starting Materials": ["1,5-diaminopentane", "cyclopentanone", "hydrochloric acid", "sodium hydroxide", "methanol", "diethyl ether"], "Reaction": [ "Step 1: Condensation of 1,5-diaminopentane with cyclopentanone in methanol using hydrochloric acid as a catalyst to form 5-(cyclopentylamino)pentan-2-one", "Step 2: Cyclization of 5-(cyclopentylamino)pentan-2-one with sodium hydroxide in methanol to form 8-Methyl-3,8-diazabicyclo[3.2.1]octan-2-one", "Step 3: Quaternization of 8-Methyl-3,8-diazabicyclo[3.2.1]octan-2-one with hydrochloric acid in diethyl ether to form 8-Methyl-3,8-diazabicyclo[3.2.1]octane dihydrochloride" ] } | |

CAS No. |

17783-50-5 |

Molecular Formula |

C7H15ClN2 |

Molecular Weight |

162.66 g/mol |

IUPAC Name |

8-methyl-3,8-diazabicyclo[3.2.1]octane;hydrochloride |

InChI |

InChI=1S/C7H14N2.ClH/c1-9-6-2-3-7(9)5-8-4-6;/h6-8H,2-5H2,1H3;1H |

InChI Key |

RQAHQTGRZQIGEC-UHFFFAOYSA-N |

SMILES |

CN1C2CCC1CNC2.Cl |

Canonical SMILES |

CN1C2CCC1CNC2.Cl |

Origin of Product |

United States |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-[4-(2-[1,1'-Biphenyl]-4-ylvinyl)phenyl]benzoxazole](/img/structure/B96099.png)